5-Morpholin-4-yl-2-furaldehyde
Overview
Description
5-Morpholin-4-yl-2-furaldehyde is a heterocyclic organic compound that contains both a furan ring and a morpholine ring. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol .
Scientific Research Applications
5-Morpholin-4-yl-2-furaldehyde has diverse applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-2-furaldehyde typically involves the reaction of furfural with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent at elevated temperatures to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of 5-Morpholin-4-yl-2-furoic acid.
Reduction: Formation of 5-Morpholin-4-yl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-2-furaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with similar structural features but different functional groups.
5-(Hydroxymethyl)-2-furaldehyde: Shares the furan ring but has a hydroxymethyl group instead of a morpholine ring.
Uniqueness
5-Morpholin-4-yl-2-furaldehyde is unique due to the presence of both a furan ring and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-morpholin-4-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSBRXFPCGEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345165 | |
Record name | 5-Morpholin-4-yl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-96-4 | |
Record name | 5-Morpholin-4-yl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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